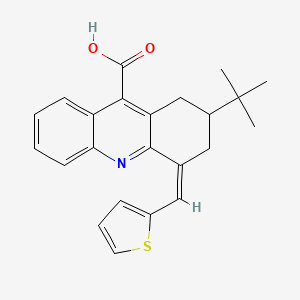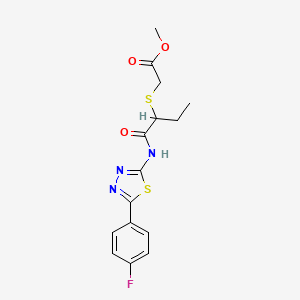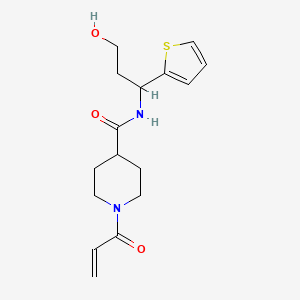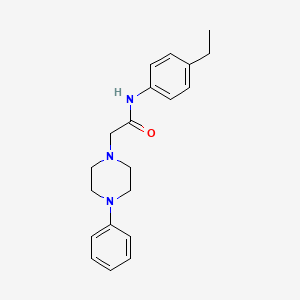
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline” is a chemical compound with the CAS Number: 2383620-70-8 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 2-chloro-6,6-difluoro-4-methyl-5,6,7,8-tetrahydroquinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClF2N/c1-6-4-9(11)14-8-2-3-10(12,13)5-7(6)8/h4H,2-3,5H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Structural and Spectroscopic Investigation
Quinoline derivatives, including those structurally related to "2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline," have been extensively studied for their structural and spectroscopic properties. These investigations employ various techniques such as UV–Vis, NMR, FT-IR, and Raman spectroscopy, alongside theoretical calculations (DFT and TD-DFT) to understand their electrostatic features, molecular orbitals, and potential pharmaceutical applications. For instance, the study by Kose, Atac, & Bardak (2018) on 2-chloro-3-methylquinoline provides a comprehensive analysis of structural and spectroscopic features, which are crucial for designing compounds with desired physical and chemical properties.
Photovoltaic and Electronic Applications
Research on quinoline derivatives also extends to their applications in materials science, such as in the fabrication of organic–inorganic photodiodes. The photovoltaic properties of quinoline derivatives make them suitable for use in electronic devices. Zeyada, El-Nahass, & El-Shabaan (2016) explored the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their potential in device fabrication due to their favorable electrical and optical characteristics.
Synthesis and Chemical Transformations
Quinoline derivatives are pivotal in organic synthesis, offering a versatile scaffold for the development of compounds with significant biological activity. The synthesis of biologically active tetrahydroquinolines through hydrogenation of quinolines, as investigated by Wang et al. (2011), showcases the potential of quinoline derivatives in pharmaceutical chemistry, providing pathways to synthesize compounds with antimicrobial and anticancer properties.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of quinoline derivatives underscore their importance in pharmaceutical research. The synthesis and biological evaluation of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives by Kategaonkar et al. (2010) illustrate the role of quinoline compounds in developing new therapeutic agents.
properties
IUPAC Name |
2-chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2N/c1-6-4-9(11)14-8-2-3-10(12,13)5-7(6)8/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKVACLGTNDOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1CC(CC2)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,6-difluoro-4-methyl-7,8-dihydro-5H-quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Fluorophenyl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2602680.png)
![2-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2602681.png)



![N-[(4-Chloro-3-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2602689.png)

![N-(4-ethylphenyl)-2-[[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2602694.png)


![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2602698.png)
![2-chloro-N-[2-(2-fluorophenyl)-2-oxoethyl]acetamide](/img/structure/B2602699.png)
![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2602700.png)